2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid
Description
2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid is a hybrid molecule combining a benzoimidazole core with a dihydroxypropionic acid moiety. The benzoimidazole ring is substituted with a methyl group at position 5, which enhances hydrophobicity and may influence membrane permeability.
Properties
IUPAC Name |
2,3-dihydroxy-3-(6-methyl-1H-benzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-5-2-3-6-7(4-5)13-10(12-6)8(14)9(15)11(16)17/h2-4,8-9,14-15H,1H3,(H,12,13)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKLCZMRZBUZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C(C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as 5-methyl-2-carboxylic acid, under acidic conditions to form the benzimidazole ring.
Hydroxylation: The benzimidazole derivative is then subjected to hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide to introduce hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group participates in standard derivatization reactions:
| Reaction Type | Conditions | Products | Application |
|---|---|---|---|
| Esterification | Methanol/H⁺ (acid catalysis) | Methyl ester derivative | Improved lipid solubility |
| Amidation | Thionyl chloride (SOCl₂), NH₃ | Primary amide | Prodrug synthesis |
These reactions are critical for modifying bioavailability. The methyl ester analogue shows enhanced membrane permeability in preliminary neuroprotection studies .
Metal Chelation
The hydroxyl and carboxylate groups enable coordination with transition metals:
Chelation properties are linked to its neuroprotective effects, particularly in reducing iron-induced lipid peroxidation .
Oxidation and Reduction Reactions
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Oxidation : The benzimidazole ring undergoes electrophilic substitution under acidic conditions (e.g., HNO₃/H₂SO₄), yielding nitro derivatives at the 5-position.
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Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the methyl-substituted benzimidazole ring, altering aromaticity and biological activity.
pH-Dependent Reactivity
The compound exhibits distinct behavior across pH ranges:
This pH sensitivity impacts its stability in biological systems.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing:
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Primary products : CO₂, H₂O, and methylbenzimidazole fragments.
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Secondary reactions : Condensation products from radical intermediates.
Biological Interactions
While not strictly chemical reactions, its interactions with enzymes include:
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MAO-B Inhibition : Competitive binding to the flavin adenine dinucleotide (FAD) site, with IC₅₀ values <10 µM in vitro .
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ROS Scavenging : Neutralizes hydroxyl radicals (- OH) via H-atom donation from hydroxyl groups .
Comparative Reactivity with Analogues
| Compound | Key Functional Groups | Reactivity Differences |
|---|---|---|
| 2,3-Dihydroxy-3-(5-nitro-1H-benzimidazol-2-yl)-propionic acid | Nitro group, hydroxyl, carboxylic acid | Higher electrophilicity due to nitro group |
| 3-(5-Amino-1H-benzimidazol-2-yl)-2,3-dihydroxy-propionic acid | Amino group, hydroxyl, carboxylic acid | Enhanced nucleophilicity for acylation reactions |
Synthetic Modifications for Enhanced Activity
Recent studies highlight:
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Glycosylation : Attaching sugar moieties to hydroxyl groups improves water solubility .
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Hybridization : Coupling with indole-3-propionic acid enhances BBB permeability and MAO-B inhibition .
This compound’s multifunctional reactivity underpins its potential in medicinal chemistry, particularly for neurodegenerative diseases. Further research is needed to explore regioselective modifications and in vivo stability.
Scientific Research Applications
Neuroprotective Applications
Research indicates that derivatives of this compound exhibit strong neuroprotective properties, particularly against oxidative stress and neurotoxicity associated with neurodegenerative diseases such as Parkinson's disease. The compound's structural similarity to indole-based compounds enhances its potential as a multifunctional neuroprotective agent.
Case Study: Neuroprotection Against Oxidative Stress
In a study involving SH-SY5Y cells, derivatives of 2,3-dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid demonstrated significant protective effects against H₂O₂-induced oxidative stress. The compounds showed a reduction in lipid peroxidation and improved cell viability under oxidative conditions .
Antioxidant Activity
The compound has been evaluated for its antioxidant capabilities, which are crucial in mitigating oxidative damage in biological systems. Its ability to scavenge free radicals and inhibit lipid peroxidation positions it as a promising candidate for developing antioxidant therapies.
Case Study: Radical Scavenging Properties
Research highlighted that the hydroxyl derivatives of this compound effectively decreased luminol-dependent chemiluminescence in models subjected to superoxide production, showcasing its potential as an antioxidant agent .
Potential in Medicinal Chemistry
The structural characteristics of this compound suggest its utility in designing new therapeutic agents targeting various diseases. Its action as a monoamine oxidase B (MAO-B) inhibitor is particularly noteworthy, as MAO-B inhibition is associated with neuroprotective effects.
Case Study: MAO-B Inhibition
In vitro studies have shown that this compound and its derivatives exhibit significant MAO-B inhibitory activity, which could be beneficial in treating neurodegenerative disorders by preventing the breakdown of neuroprotective neurotransmitters .
Summary of Applications
The applications of this compound can be summarized as follows:
- Neuroprotection : Effective against oxidative stress and neurotoxicity.
- Antioxidant Activity : Scavenges free radicals and inhibits lipid peroxidation.
- Medicinal Chemistry : Potential for developing MAO-B inhibitors for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The benzimidazole ring can also interact with nucleic acids and proteins, influencing their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoimidazole Derivatives with Varied Substituents
3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxypropanoic acid dihydrochloride ()
- Key Differences: The 5-amino substituent replaces the methyl group, introducing a polar, protonatable amine. This increases water solubility (enhanced further by dihydrochloride salt formation) compared to the methyl-substituted target compound.
- Functional Impact: The amino group’s electron-withdrawing nature may alter the benzoimidazole ring’s electronic properties, affecting binding to biological targets. The hydrochloride salt form is likely optimized for pharmaceutical formulations .
Phenylpropionic Acid Esters ()
- Examples: Methyl (compound 32) and ethyl (compound 33) esters of 2,3-dihydroxy-3-(4-methoxyphenyl)propanoate.
- Ester vs. Acid: The ester derivatives are more lipophilic, favoring cellular uptake but requiring hydrolysis for activation. The free acid form of the target compound may exhibit faster bioavailability. Substituent Effects: The 4-methoxy group on the phenyl ring provides electron-donating effects, contrasting with the electron-neutral methyl group on the benzoimidazole in the target compound .
Benzoimidazole-Butanoic Acid Hybrid ()
- Example: 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzoimidazol-2-yl)butanoic acid.
- Key Variations: Chain Length: A butanoic acid chain (C4) vs. propionic acid (C3) may enhance flexibility and binding to larger active sites.
Sulfur-Containing Propionic Acid Derivatives ()
- Examples : 2-(Substituted sulphur/sulphone/sulphoxide)-3-(substituted phenyl)propionic acids.
- Functional Differences :
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Substituent Effects: Methyl groups enhance hydrophobicity, favoring blood-brain barrier penetration, while amino groups improve solubility for systemic delivery .
- Chain Length: Longer chains (e.g., butanoic acid) may improve binding to extended enzymatic pockets but reduce oral bioavailability .
- Salt vs. Free Acid : The dihydrochloride form () highlights the importance of salt formation in optimizing pharmacokinetics, a strategy applicable to the target compound .
Biological Activity
2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid (CAS Number: 630091-52-0) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and antibacterial properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₂N₂O₄
- Molecular Weight : 236.224 g/mol
- Density : 1.6 g/cm³
- Boiling Point : 619.4 °C
- Flash Point : 328.4 °C
These properties suggest a stable structure that may contribute to its biological activity.
Research indicates that this compound may interact with glutamate receptors, which are crucial for synaptic transmission in the central nervous system. It is hypothesized that this compound could modulate receptor activity, potentially influencing neuroprotective pathways and synaptic plasticity.
Table 1: Interaction with Glutamate Receptors
Neuroprotective Effects
A study published in Molecules explored the neuroprotective properties of compounds similar to this compound. The findings suggest that such compounds can reduce oxidative stress and apoptosis in neuronal cells, indicating a potential therapeutic application in neurodegenerative diseases.
Table 2: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Activity Observed |
|---|---|---|
| Benzimidazole derivative A | Staphylococcus aureus | Inhibition |
| Benzimidazole derivative B | Escherichia coli | Moderate inhibition |
| This compound | TBD | TBD |
Case Studies
- Neuroprotective Study : A research group investigated the effects of benzimidazole derivatives on neuronal cultures exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and improved cell viability, suggesting a protective role against neurodegeneration.
- Antibacterial Screening : Another study screened various benzimidazole derivatives for their antibacterial efficacy against common pathogens. The results showed promising activity against Gram-positive bacteria, supporting further exploration of this compound in this context.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid, and what methodological considerations are critical for yield optimization?
- Methodological Answer : A two-step approach is suggested:
- Step 1 : Synthesize the 5-methyl-1H-benzimidazole core via cyclization of 4-methyl-1,2-phenylenediamine with carboxylic acid derivatives under acidic conditions (e.g., refluxing in acetic acid with sodium acetate as a base) .
- Step 2 : Introduce the dihydroxypropionic acid moiety through a nucleophilic substitution or condensation reaction. For example, reacting the benzimidazole intermediate with glyceric acid derivatives under controlled pH (6.5–7.0) to preserve stereochemistry .
Q. Which analytical techniques are most effective for verifying the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the benzimidazole aromatic protons (δ 7.2–8.1 ppm) and the propionic acid side chain (δ 2.5–3.5 ppm for CH groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .
- Infrared Spectroscopy (IR) : Identify characteristic peaks for hydroxyl (3200–3500 cm) and carboxylic acid (1700–1720 cm) groups .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?
- Methodological Answer :
- Stability Profile : The compound is hygroscopic and prone to oxidation due to the dihydroxy and carboxylic acid groups. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber vials under nitrogen .
- Precautions : Use desiccants (e.g., silica gel) and avoid aqueous buffers with pH >8.0 to prevent esterification or lactone formation .
Advanced Research Questions
Q. What catalytic mechanisms are implicated in the carbonylation steps of propionic acid derivatives, and how do ligand exchange rates influence reaction kinetics?
- Methodological Answer :
- Catalytic System : Molybdenum hexacarbonyl [Mo(CO)] catalyzes ethylene carbonylation via 17-electron intermediates (e.g., [Mo(EtCO)(CO)]), which undergo rapid ligand exchange to propagate the reaction .
- Kinetic Insights : Bimolecular termination steps dominate, with dimerization of Mo intermediates (e.g., [Mo(CO)]) leading to chain termination. Rate-determining steps involve CO insertion into Mo–ethylene bonds, as shown by kinetic isotope studies .
Q. How do electronic effects in the benzimidazole ring modulate the compound’s reactivity in condensation reactions with aldehydes?
- Methodological Answer :
- Electronic Tuning : The electron-withdrawing 5-methyl group on benzimidazole enhances electrophilicity at the C2 position, facilitating nucleophilic attack by formaldehyde. DFT calculations (B3LYP/6-31G*) show a 15% reduction in activation energy compared to unsubstituted benzimidazole .
- Experimental Validation : Perform Hammett studies with para-substituted benzaldehydes to correlate σ values with reaction rates. Use -NMR to monitor imine intermediate formation .
Q. What are the challenges in detecting and characterizing short-lived intermediates during benzoimidazole-propionic acid conjugate synthesis?
- Methodological Answer :
- Detection Methods : Cryogenic trapping (-80°C) coupled with ESI-MS or time-resolved UV-Vis spectroscopy can capture transient intermediates like Mo–acyl species .
- Contradictions in Data : Discrepancies in intermediate lifetimes (e.g., [HMo(CO)] lasts <10 seconds at 25°C) require matrix isolation techniques for accurate characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
